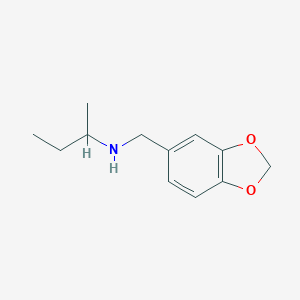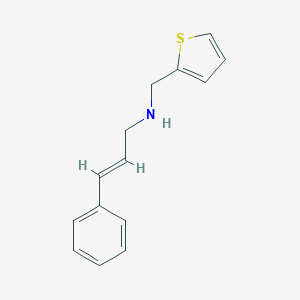![molecular formula C18H21NO2 B502209 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine CAS No. 880805-52-7](/img/structure/B502209.png)
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine” is a chemical compound with the molecular formula C18H21NO2 . It’s a complex organic molecule that can be used in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis
This compound can potentially participate in various chemical reactions. For example, it might undergo reactions at the benzylic position . Also, it could be involved in catalytic protodeboronation of pinacol boronic esters .Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. This could involve binding to the target, causing a conformational change, and subsequently altering the target’s activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in inflammation and cell signaling
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily in the feces .
Result of Action
Based on the known effects of similar compounds, it is likely that this compound could have anti-inflammatory properties and could potentially inhibit certain enzymes or receptors, leading to changes in cell signaling .
Biochemical Analysis
Biochemical Properties
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Mannich reaction . This compound interacts with enzymes such as pseudoephedrine, which acts as a chiral catalyst in enantioselective aminomethylation reactions . The interaction between this compound and pseudoephedrine results in the formation of optically pure amino keto ethers, demonstrating the compound’s ability to enhance the biological activity of chiral nitrogen-containing fragments .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s benzyloxy and methoxy groups facilitate its binding to specific enzymes and proteins, leading to the formation of stable complexes. These interactions can result in the inhibition or activation of enzymatic activity, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under aqueous conditions, allowing for prolonged observation of its effects on cellular function . Long-term exposure to this compound may lead to degradation and reduced efficacy, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial pharmacological effects, such as enhanced enzyme activity and improved cellular function. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s overall pharmacokinetic profile and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for elucidating its pharmacokinetics and optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-11-19-13-16-9-10-17(18(12-16)20-2)21-14-15-7-5-4-6-8-15/h3-10,12,19H,1,11,13-14H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRGEPJYMGHQTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC=C)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-Chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-methylpropan-1-ol](/img/structure/B502127.png)
![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]butan-2-amine](/img/structure/B502128.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B502131.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-methylmethanamine](/img/structure/B502135.png)
![1-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-N-methylmethanamine](/img/structure/B502136.png)
![1-[2-(benzyloxy)-3-ethoxyphenyl]-N-methylmethanamine](/img/structure/B502137.png)
![4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B502138.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-thienylmethyl)amine](/img/structure/B502140.png)

![1-{[2-(Benzyloxy)-3-ethoxybenzyl]amino}propan-2-ol](/img/structure/B502144.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B502145.png)
![1-[2-(benzyloxy)-3-ethoxyphenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502146.png)

